2-(Acetylamino)-N-(3,4-dimethylphenyl)-3-phenylacrylamide
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Overview
Description
(2E)-N-(3,4-DIMETHYLPHENYL)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3,4-DIMETHYLPHENYL)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE typically involves the reaction of 3,4-dimethylaniline with acetic anhydride to form an intermediate, which is then reacted with cinnamoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3,4-DIMETHYLPHENYL)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or aromatic positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
(2E)-N-(3,4-DIMETHYLPHENYL)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(3,4-DIMETHYLPHENYL)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3,4-DIMETHYLPHENYL)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE: shares similarities with other amide and aromatic compounds, such as:
Uniqueness
Structural Features: The presence of both acetamido and phenylprop-2-enamide groups in the same molecule.
Reactivity: Unique reactivity patterns due to the combination of functional groups.
Applications: Specific applications in various fields due to its distinct chemical properties.
This detailed article provides a comprehensive overview of (2E)-N-(3,4-DIMETHYLPHENYL)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
(E)-2-acetamido-N-(3,4-dimethylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H20N2O2/c1-13-9-10-17(11-14(13)2)21-19(23)18(20-15(3)22)12-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,20,22)(H,21,23)/b18-12+ |
InChI Key |
XAHVVDWTTCCPCY-LDADJPATSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C)C |
Origin of Product |
United States |
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